![molecular formula C21H24FN5O3S B2447520 N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-1H-indazole-3-carboxamide CAS No. 1021265-41-7](/img/structure/B2447520.png)
N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-1H-indazole-3-carboxamide
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Description
N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-1H-indazole-3-carboxamide is a useful research compound. Its molecular formula is C21H24FN5O3S and its molecular weight is 445.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Piperazine Derivatives
The compound contains a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The synthesis of piperazine derivatives involves methods like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalic synthesis .
Pharmaceutical Compound Structure Analysis
The crystal and molecular structure of the compound has been determined by single-crystal X-ray diffraction . The molecular geometry of the compound in the ground state has been calculated using the density functional method (DFT) with B3LYP/6-31G(d,p) basis set and compared with the experimental data .
Antifungal Agents
A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .
properties
IUPAC Name |
N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O3S/c22-16-6-8-17(9-7-16)26-11-13-27(14-12-26)31(29,30)15-3-10-23-21(28)20-18-4-1-2-5-19(18)24-25-20/h1-2,4-9H,3,10-15H2,(H,23,28)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWFZPSKPQNDEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCCNC(=O)C3=NNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-1H-indazole-3-carboxamide |
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